N-{1-[(2-fluorobenzylidene)amino]-1H-tetrazol-5-yl}-1-naphthamide
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Description
Synthesis Analysis
The synthesis of compounds related to N-{1-[(2-fluorobenzylidene)amino]-1H-tetrazol-5-yl}-1-naphthamide involves complex reactions that yield fluorescent and polymeric materials. A formal [4+2] cycloaddition reaction of N-fluorobenzamides and maleic anhydride has been developed, producing fluorescent 1-amino-2,3-naphthalic anhydrides in good yields. This process involves a multistep mechanism including nitrogen-centered radical generation and benzylic radical addition, leading to the formation of fluorescent naphthalic anhydrides and naphthalimides (Lu et al., 2022).
Molecular Structure Analysis
The molecular structure of related compounds exhibits significant interactions and orientations, contributing to their properties and reactivity. For instance, N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide showcases a structure where p-fluorophenyl rings are inclined relative to the naphthoquinone ring system, influencing its physical and chemical behaviors. The orientation of these groups and the presence of intermolecular interactions such as F⋯O and Br⋯O contacts play crucial roles in the compound's properties (Akinboye et al., 2009).
Chemical Reactions and Properties
Compounds akin to this compound engage in diverse chemical reactions, leading to the formation of novel materials with potential applications in electronics and photonics. For example, the synthesis of asymmetric 1,3,4-oxadiazole derivatives containing naphthalene and stilbene units has been reported, demonstrating significant optical and electrochemical properties suitable for optoelectronic materials (Lu & He, 2014).
Physical Properties Analysis
The physical properties of these compounds, such as fluorescence and solubility, are crucial for their application in material science and engineering. For instance, the synthesis of novel fluorinated polyimides from diamines with aromatic tetracarboxylic dianhydrides has been explored, yielding materials with low moisture absorptions, low dielectric constants, and excellent thermal stability. These properties make them suitable for various high-performance applications (Chung & Hsiao, 2008).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[1-[(E)-(2-fluorophenyl)methylideneamino]tetrazol-5-yl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN6O/c20-17-11-4-2-7-14(17)12-21-26-19(23-24-25-26)22-18(27)16-10-5-8-13-6-1-3-9-15(13)16/h1-12H,(H,22,23,25,27)/b21-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDNRBBFXITVHZ-CIAFOILYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NN=NN3N=CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NN=NN3/N=C/C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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